4-Bromo-2-(tert-butyl)-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(tert-butyl)-5-fluorophenol is an organic compound that features a bromine, a tert-butyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-5-fluorophenol typically involves the bromination and fluorination of a phenol derivative. One common method is the bromination of 2-(tert-butyl)-5-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-5-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include substituted phenols or ethers.
Oxidation: Quinones are formed.
Reduction: Hydroquinones are the major products.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-5-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 4-Bromo-2,6-di-tert-butylphenol
- tert-Butyl 4-bromo-2-fluorobenzoate
Uniqueness
4-Bromo-2-(tert-butyl)-5-fluorophenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The tert-butyl group also contributes to its steric and electronic properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
InChI Key |
GLQSBZQRBPNQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.